Ethyl 3-methyl-6-(2-thienylcarbonylamino)benzo[d]furan-2-carboxylate
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Description
Synthesis Analysis
The synthesis of polysubstituted furans, such as Ethyl 3-methyl-6-(2-thienylcarbonylamino)benzo[d]furan-2-carboxylate, can be achieved from various sulfur ylides and alkyl acetylenic carboxylates . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates can afford dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzo[d]furan core, which is a common structural motif in biologically active molecules . The compound also contains a thienylcarbonylamino group and an ethyl ester group.Scientific Research Applications
Synthesis Processes
Ethyl 3-methyl-6-(2-thienylcarbonylamino)benzo[d]furan-2-carboxylate is involved in various synthesis processes. It has been used in the one-pot synthesis of fluorine-containing benzo[b]furans via microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions (Ramarao et al., 2004). Similarly, it's involved in the synthesis and antimicrobial activity of novel naphtho[2,1-b]furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones (Ravindra et al., 2008).
Chemical Reactions and Properties
This compound also plays a role in the study of chemical reactions and properties of related compounds. For instance, its derivatives have been investigated in the context of reactivity with alkyl mono- and di-halides, leading to the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moiety (Sirakanyan et al., 2015). Similarly, the preparation and reactions of substituted thieno[3,4-b]furans have been explored (Banks et al., 1986).
Applications in Medicinal Chemistry
In the field of medicinal chemistry, derivatives of this compound have been utilized in the design and synthesis of novel 3-arylaminobenzofuran derivatives for anticancer and antiangiogenic activity, targeting the colchicine site on tubulin (Romagnoli et al., 2015).
Renewable Energy Research
Interestingly, it is also relevant in renewable energy research, specifically in the context of Diels–Alder and dehydrative aromatization reactions between ethylene and biomass-derived furans for the production of biobased terephthalic acid precursors (Pacheco et al., 2015).
Properties
IUPAC Name |
ethyl 3-methyl-6-(thiophene-2-carbonylamino)-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-3-21-17(20)15-10(2)12-7-6-11(9-13(12)22-15)18-16(19)14-5-4-8-23-14/h4-9H,3H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYHTFZUNMXWRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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